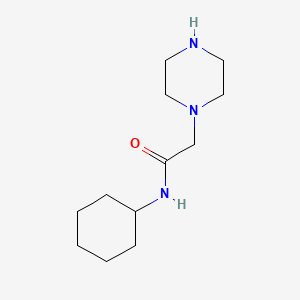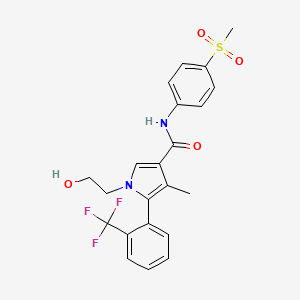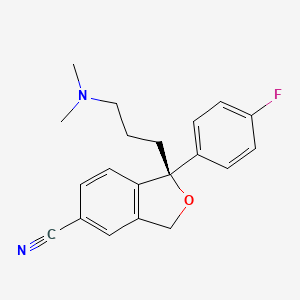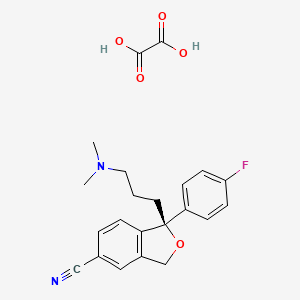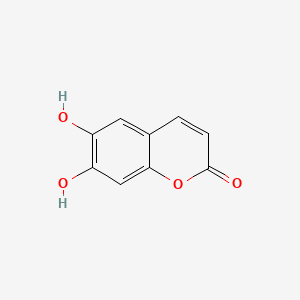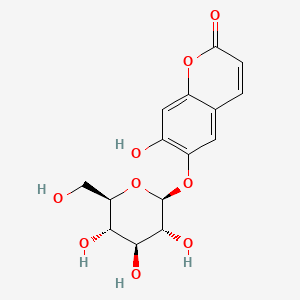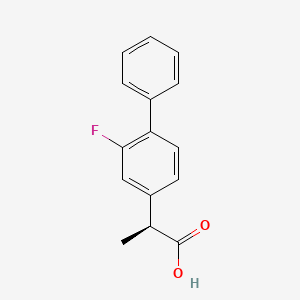
Depofemin
概要
説明
Estradiol cypionate is a synthetic ester of estradiol, a naturally occurring hormone that is the most potent form of all mammalian estrogenic steroids. It is used primarily in hormone therapy for menopausal symptoms, low estrogen levels in women, hormone therapy for transgender women, and hormonal birth control for women . Estradiol cypionate is administered via intramuscular or subcutaneous injection and is known for its long-lasting effects due to its slow release from the injection site .
科学的研究の応用
Estradiol cypionate has a wide range of scientific research applications, including:
作用機序
Estradiol cypionate acts as a prodrug of estradiol. Once administered, it is slowly hydrolyzed to release estradiol, which then binds to estrogen receptors (ERα and ERβ) located in various tissues such as the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain . The binding of estradiol to these receptors activates the transcription of specific genes, leading to the physiological effects associated with estrogen, such as the regulation of the menstrual cycle, maintenance of bone density, and modulation of mood and cognitive functions .
生化学分析
Biochemical Properties
Depofemin interacts with various enzymes, proteins, and other biomolecules. It is metabolized via esterases in the liver, blood, and tissues . The metabolites of this compound include Estradiol, cypionic acid, and metabolites of estradiol .
Cellular Effects
This compound influences cell function by acting as an agonist of the estrogen receptor, the biological target of estrogens like estradiol . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, specifically the estrogen receptor . This binding can lead to changes in gene expression and can influence enzyme activation or inhibition.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized via esterases in the liver, blood, and tissues . The metabolites of this compound include Estradiol, cypionic acid, and metabolites of estradiol .
準備方法
Synthetic Routes and Reaction Conditions
Estradiol cypionate is synthesized by esterifying estradiol with cyclopentylpropionic acid. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The general reaction can be represented as follows:
Estradiol+Cyclopentylpropionic Acid→Estradiol Cypionate+Water
The reaction conditions often include heating the reactants under reflux to drive the reaction to completion. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
In industrial settings, the production of estradiol cypionate involves large-scale esterification processes. The reactants are mixed in precise stoichiometric ratios, and the reaction is carried out in large reactors. The product is then subjected to various purification steps, including filtration, crystallization, and drying, to obtain the final pharmaceutical-grade compound .
化学反応の分析
Types of Reactions
Estradiol cypionate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in estradiol cypionate can be hydrolyzed to yield estradiol and cyclopentylpropionic acid.
Common Reagents and Conditions
Hydrolysis: Water and esterases (enzymes) are the primary reagents involved in the hydrolysis of estradiol cypionate.
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen can facilitate the oxidation of estradiol cypionate.
Major Products Formed
Hydrolysis: Estradiol and cyclopentylpropionic acid.
Oxidation: Various oxidized metabolites of estradiol.
Reduction: Reduced forms of estradiol cypionate, although these are less common.
類似化合物との比較
Estradiol cypionate is often compared with other estrogen esters such as estradiol valerate and estradiol benzoate. Here are some key points of comparison:
Estradiol Valerate: Like estradiol cypionate, estradiol valerate is an ester of estradiol used in hormone therapy.
Estradiol Benzoate: This compound is another ester of estradiol with a shorter half-life and faster onset of action compared to estradiol cypionate.
Similar Compounds
- Estradiol valerate
- Estradiol benzoate
- Estrone
- Estriol
- Dehydroepiandrosterone (DHEA)
- Pregnenolone
- Progesterone
- Testosterone cypionate
- Testosterone propionate
Estradiol cypionate’s unique feature is its long-lasting effect due to its slow release from the injection site, making it a preferred choice for long-term hormone therapy .
特性
IUPAC Name |
(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O3/c1-26-15-14-21-20-10-8-19(27)16-18(20)7-9-22(21)23(26)11-12-24(26)29-25(28)13-6-17-4-2-3-5-17/h8,10,16-17,21-24,27H,2-7,9,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOACKFBJUYNSLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859326 | |
| Record name | 3-Hydroxyestra-1,3,5(10)-trien-17-yl 3-cyclopentylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30859326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
313-06-4 | |
| Record name | Estra-1,3,5(10)-triene-3,17-diol (17.beta.)-, 17-cyclopentanepropanoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



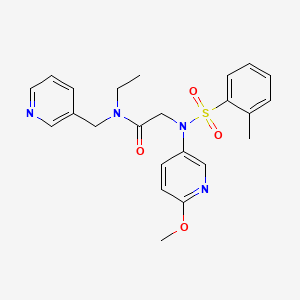
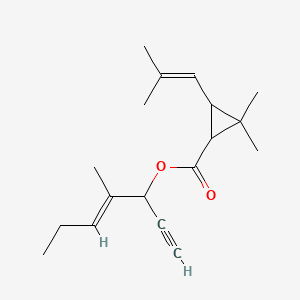
![2-chloro-5-[(4Z)-5-oxo-4-[(5-phenylfuran-2-yl)methylidene]-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B1671232.png)
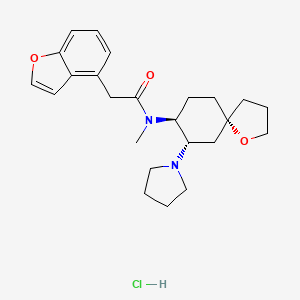
![(3S,4S)-5-cyclohexyl-N-hexyl-3-hydroxy-4-[[(2S)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-3-naphthalen-1-ylpropanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide](/img/structure/B1671240.png)
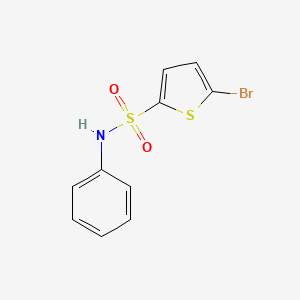
![5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione](/img/structure/B1671242.png)
